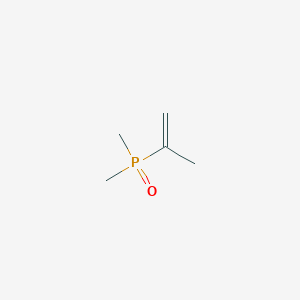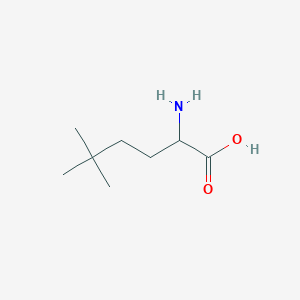![molecular formula C16H18N4O B2518258 2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 306281-29-8](/img/structure/B2518258.png)
2-(allylamino)-3-[(E)-(allylimino)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler precursors. The exact synthetic route would depend on the available starting materials and the desired yield and purity. Typically, the synthesis of pyrimidinones involves the reaction of amidines with suitable precursors .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various computational and experimental techniques. Computational methods like Density Functional Theory (DFT) can provide insights into the electronic structure and properties of the molecule .Scientific Research Applications
Synthesis of Fused Pyrimidine Systems
Research has explored the conversion of 2-(allylamino)pyrido[3,2-d]pyrimidin-4(3H)-one to various fused pyrimidine systems. For instance, heating in polyphosphoric acid leads to dihydroimidazo-[1,2-a]pyrido[3,2-d]pyrimidine, whereas reactions with molecular iodine and chlorosulfanylarenes afford angularly fused analogs. This demonstrates the compound's utility in generating diverse pyrimidinone derivatives with potential biological activity (Dyachenko et al., 2018).
Electrophilic Cyclization and Synthesis of Novel Derivatives
Another study has shown that 2-(allylamino)- and 2-(propargylamino)pyrido[2,3-d]pyrimidin-4(3H)-ones undergo intramolecular cyclization to yield imidazo[1,2-a]pyrido[3,2-e]pyrimidin-5-ones. This process highlights the compound's versatility in synthesizing angularly fused pyrimidine derivatives through electrophilic cyclization, which could be pivotal in discovering new chemical entities with enhanced pharmacological profiles (Vas’kevich et al., 2015).
Utility in Heterocyclic Compound Synthesis
The compound's reactivity has been utilized in the synthesis of various heterocyclic systems, indicating its importance in medicinal chemistry and drug discovery. For example, the synthesis of derivatives like pyrido[1,2-a]pyrimidine from methyl 2-benzoylamino-3-dimethylaminopropenoate showcases the compound's applicability in constructing complex molecular architectures with potential biological activities (Stanovnik et al., 1990).
Catalytic Reactions and New Methodologies
The compound also plays a role in catalytic reactions and the development of new synthetic methodologies. For instance, its involvement in catalytic hydrogenation processes to synthesize pyrido- and pyrrolo[2,3-d]pyrimidines, improving yields and demonstrating a novel approach to heterocyclic chemistry, underscores its significance in advancing synthetic organic chemistry (Itoh et al., 1989).
properties
IUPAC Name |
7-methyl-2-(prop-2-enylamino)-3-(prop-2-enyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-4-8-17-10-13-15(18-9-5-2)19-14-7-6-12(3)11-20(14)16(13)21/h4-7,10-11,18H,1-2,8-9H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOKMFNIOITIED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=NCC=C)NCC=C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Bromophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2518176.png)
![5-((2-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518178.png)
![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2518180.png)

![N-[(4-chlorophenyl)methoxy]-1,3-bis(phenylsulfanyl)propan-2-imine](/img/structure/B2518182.png)

![1-Methyl-3-[1-(3,3,3-trifluoro-2-hydroxypropyl)piperidin-4-yl]imidazolidin-2-one](/img/structure/B2518184.png)


![[2-(Naphthalen-1-yliminomethyl)phenyl] 3,5-dinitrobenzoate](/img/structure/B2518191.png)
![2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2518193.png)

![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2518196.png)
